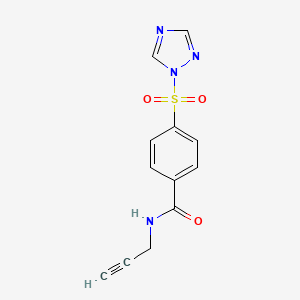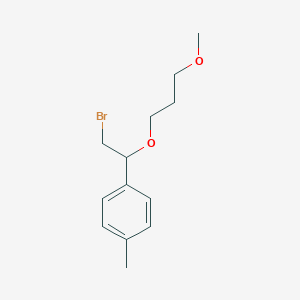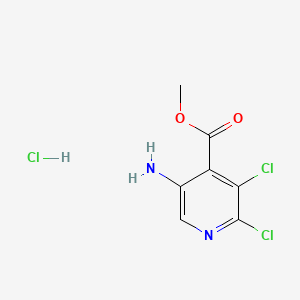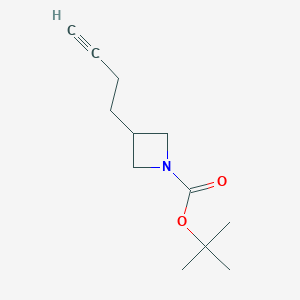![molecular formula C7H6ClN3O2 B13475075 Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride CAS No. 2866307-73-3](/img/structure/B13475075.png)
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is known for its diverse applications in medicinal chemistry, particularly as an inhibitor in various biological pathways. Its unique structure, which includes an imidazo ring fused with a pyridazine moiety, makes it a valuable scaffold in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions . Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production of this compound often employs large-scale condensation reactions and multicomponent reactions due to their efficiency and high yield. The use of continuous flow reactors and automated synthesis platforms has further optimized the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as alkyl halides and aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and other nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Acts as an inhibitor in various biological pathways, including those involved in inflammation and cancer.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity and stability.
Wirkmechanismus
The mechanism of action of imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it acts as an IL-17A inhibitor, which is crucial in the treatment of inflammatory diseases like psoriasis . By inhibiting IL-17A, the compound reduces inflammation and modulates the immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their applications in medicinal chemistry, particularly as antituberculosis agents.
Imidazo[4,5-b]pyridines: Used as GABA A receptor agonists and proton pump inhibitors.
Imidazo[1,2-a]pyrimidines: Employed in the synthesis of various pharmaceuticals due to their versatile reactivity.
Uniqueness
Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride stands out due to its specific inhibitory action on IL-17A, making it a promising candidate for the treatment of inflammatory diseases. Its unique structure also allows for diverse functionalization, enabling the development of novel therapeutic agents and materials.
Eigenschaften
CAS-Nummer |
2866307-73-3 |
|---|---|
Molekularformel |
C7H6ClN3O2 |
Molekulargewicht |
199.59 g/mol |
IUPAC-Name |
imidazo[1,2-b]pyridazine-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)5-1-2-9-10-4-3-8-6(5)10;/h1-4H,(H,11,12);1H |
InChI-Schlüssel |
YLCLJHOHOMXVCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=N1)C(=CC=N2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13475003.png)

![Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13475008.png)
![Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide](/img/structure/B13475009.png)

![(2S)-N1-[7-bromo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride](/img/structure/B13475019.png)

![6-Fluorobicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13475029.png)


![7-Methoxythieno[3,2-b]pyridin-6-amine](/img/structure/B13475056.png)



